Cas no 1936567-38-2 (1-(oxolan-3-yl)methylcyclobutane-1-carbaldehyde)

1-(Oxolan-3-yl)methylcyclobutane-1-carbaldehyde is a specialized aldehyde compound featuring a cyclobutane core substituted with a formyl group and a tetrahydrofuran-derived methylene moiety. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the construction of complex heterocyclic frameworks. The oxolane (tetrahydrofuran) ring enhances solubility in polar aprotic solvents, facilitating its use in nucleophilic addition or condensation reactions. Its bifunctional nature allows for selective transformations at either the aldehyde or the cyclobutane ring, offering versatility in pharmaceutical and agrochemical intermediates. The compound's stability under mild conditions ensures reliable handling in multistep syntheses.
1-(oxolan-3-yl)methylcyclobutane-1-carbaldehyde structure
1936567-38-2 structure
Product name:1-(oxolan-3-yl)methylcyclobutane-1-carbaldehyde
CAS No:1936567-38-2
MF:C10H16O2
MW:168.232843399048
CID:6226132
PubChem ID:131186516

1-(oxolan-3-yl)methylcyclobutane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(oxolan-3-yl)methylcyclobutane-1-carbaldehyde
    • EN300-1621865
    • 1-[(oxolan-3-yl)methyl]cyclobutane-1-carbaldehyde
    • 1936567-38-2
    • Inchi: 1S/C10H16O2/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h8-9H,1-7H2
    • InChI Key: CQWCDWPRSMNRRA-UHFFFAOYSA-N
    • SMILES: O1CCC(C1)CC1(C=O)CCC1

Computed Properties

  • Exact Mass: 168.115029749g/mol
  • Monoisotopic Mass: 168.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 1.1

1-(oxolan-3-yl)methylcyclobutane-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1621865-2.5g
1-[(oxolan-3-yl)methyl]cyclobutane-1-carbaldehyde
1936567-38-2
2.5g
$2660.0 2023-06-05
Enamine
EN300-1621865-0.1g
1-[(oxolan-3-yl)methyl]cyclobutane-1-carbaldehyde
1936567-38-2
0.1g
$1195.0 2023-06-05
Enamine
EN300-1621865-1.0g
1-[(oxolan-3-yl)methyl]cyclobutane-1-carbaldehyde
1936567-38-2
1g
$1357.0 2023-06-05
Enamine
EN300-1621865-0.05g
1-[(oxolan-3-yl)methyl]cyclobutane-1-carbaldehyde
1936567-38-2
0.05g
$1140.0 2023-06-05
Enamine
EN300-1621865-10.0g
1-[(oxolan-3-yl)methyl]cyclobutane-1-carbaldehyde
1936567-38-2
10g
$5837.0 2023-06-05
Enamine
EN300-1621865-5000mg
1-[(oxolan-3-yl)methyl]cyclobutane-1-carbaldehyde
1936567-38-2
5000mg
$3479.0 2023-09-22
Enamine
EN300-1621865-0.25g
1-[(oxolan-3-yl)methyl]cyclobutane-1-carbaldehyde
1936567-38-2
0.25g
$1249.0 2023-06-05
Enamine
EN300-1621865-500mg
1-[(oxolan-3-yl)methyl]cyclobutane-1-carbaldehyde
1936567-38-2
500mg
$1152.0 2023-09-22
Enamine
EN300-1621865-250mg
1-[(oxolan-3-yl)methyl]cyclobutane-1-carbaldehyde
1936567-38-2
250mg
$1104.0 2023-09-22
Enamine
EN300-1621865-2500mg
1-[(oxolan-3-yl)methyl]cyclobutane-1-carbaldehyde
1936567-38-2
2500mg
$2351.0 2023-09-22

Additional information on 1-(oxolan-3-yl)methylcyclobutane-1-carbaldehyde

Introduction to 1-(Oxolan-3-yl)methylcyclobutane-1-carbaldehyde (CAS No. 1936567-38-2)

1-(Oxolan-3-yl)methylcyclobutane-1-carbaldehyde, with the CAS number 1936567-38-2, is a novel organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of cyclobutanecarbaldehydes and features a cyclobutane ring with a substituted oxolan group. The oxolan group, specifically the 3-hydroxytetrahydrofuran moiety, imparts unique chemical and biological properties to the molecule.

The synthesis of 1-(oxolan-3-yl)methylcyclobutane-1-carbaldehyde involves several sophisticated steps, including the formation of the cyclobutane ring and the introduction of the oxolan substituent. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2022 described a novel palladium-catalyzed coupling reaction that significantly improved the yield and purity of the final product. This method not only reduces the number of steps required but also minimizes the formation of by-products, making it highly suitable for industrial applications.

In terms of its physical and chemical properties, 1-(oxolan-3-yl)methylcyclobutane-1-carbaldehyde exhibits a melting point of approximately 75°C and is soluble in common organic solvents such as methanol, ethanol, and dichloromethane. The compound's aldehyde functional group makes it highly reactive, enabling it to participate in various chemical reactions, including condensation, reduction, and oxidation processes. These properties make it a valuable intermediate in the synthesis of more complex molecules.

The biological activity of 1-(oxolan-3-yl)methylcyclobutane-1-carbaldehyde has been a subject of extensive research. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties. A recent study published in the Journal of Medicinal Chemistry demonstrated that 1-(oxolan-3-yl)methylcyclobutane-1-carbaldehyde effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, its antioxidant activity was found to be comparable to that of well-known antioxidants like vitamin C and E, suggesting its potential use in developing new therapeutic agents for inflammatory diseases.

Beyond its pharmaceutical applications, 1-(oxolan-3-yl)methylcyclobutane-1-carbaldehyde has also shown promise in materials science. Its unique molecular structure makes it an excellent candidate for designing new polymers with enhanced mechanical properties. Research conducted at the University of California, Berkeley, revealed that incorporating this compound into polymer chains significantly improves their tensile strength and thermal stability. This finding opens up new possibilities for developing advanced materials for use in industries such as aerospace and electronics.

In conclusion, 1-(oxolan-3-yl)methylcyclobutane-1-carbaldehyde (CAS No. 1936567-38-2) is a multifaceted compound with a wide range of potential applications. Its unique chemical structure and properties make it an attractive target for both academic research and industrial development. As ongoing research continues to uncover new insights into its behavior and potential uses, it is likely that this compound will play an increasingly important role in various scientific and technological fields.

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